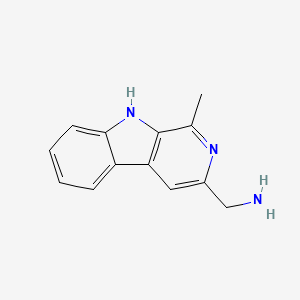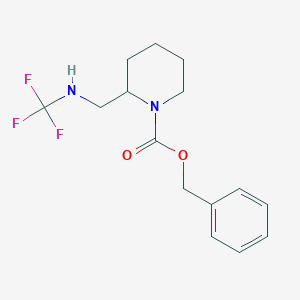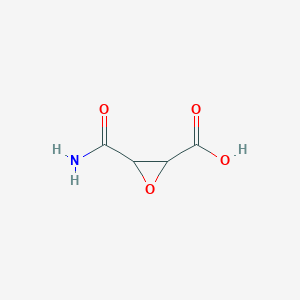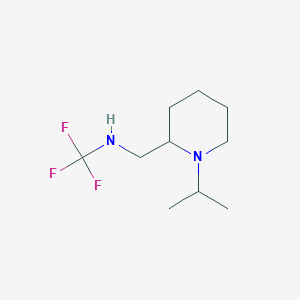
1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine is a compound that consists of 19 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, and 3 fluorine atoms . This compound is known for its unique chemical structure, which includes a six-membered ring, secondary amine, and tertiary amine . The presence of trifluoromethyl groups imparts distinct properties to the compound, making it valuable in various scientific research applications.
Métodos De Preparación
The synthesis of 1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine involves several steps. One common method includes the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, followed by the reaction with sodium azide to form the corresponding [2+3]-cycloaddition product . This method yields the desired compound in moderate quantities. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe to study enzyme interactions and receptor binding. . Additionally, in the industry, it can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine can be compared with other similar compounds, such as 1,1,1-trifluoropropan-2-ylhydrazine hydrochloride . While both compounds contain trifluoromethyl groups, their chemical structures and properties differ. The presence of the piperidine ring in this compound imparts unique characteristics, making it suitable for specific applications that other compounds may not fulfill.
Propiedades
Fórmula molecular |
C10H19F3N2 |
|---|---|
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[(1-propan-2-ylpiperidin-2-yl)methyl]methanamine |
InChI |
InChI=1S/C10H19F3N2/c1-8(2)15-6-4-3-5-9(15)7-14-10(11,12)13/h8-9,14H,3-7H2,1-2H3 |
Clave InChI |
RHLZBUPWYMQHMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCCC1CNC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


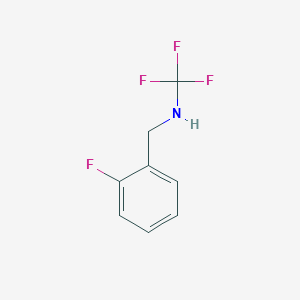

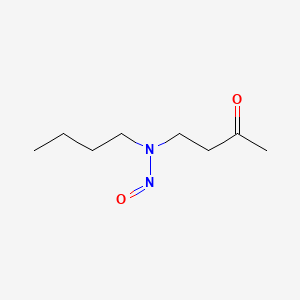


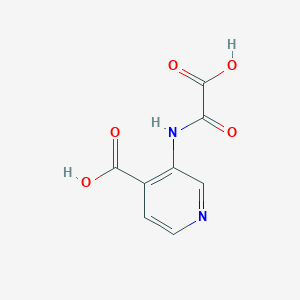


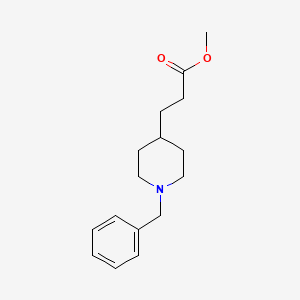
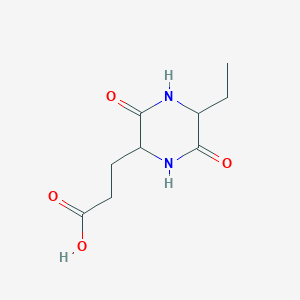
![4-Chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13955147.png)
